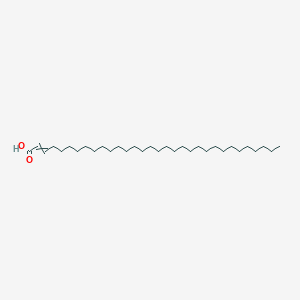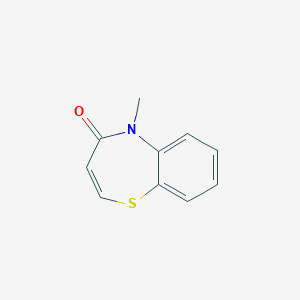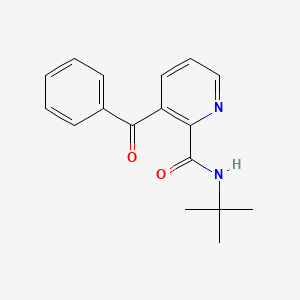
3-Benzoyl-N-tert-butylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-N-tert-butylpyridine-2-carboxamide is an organic compound with the molecular formula C18H20N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its unique structural features, which include a benzoyl group attached to the pyridine ring and a tert-butyl group attached to the carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-N-tert-butylpyridine-2-carboxamide typically involves the following steps:
Formation of the Benzoyl Group: The benzoyl group can be introduced to the pyridine ring through a Friedel-Crafts acylation reaction. This involves the reaction of pyridine with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzoylated pyridine with tert-butylamine. This reaction is typically carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzoyl-N-tert-butylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Benzoyl-N-tert-butylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with specific chemical properties, such as catalysts or ligands in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 3-Benzoyl-N-tert-butylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and tert-butyl groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzoylpyridine: Lacks the tert-butyl and carboxamide groups, making it less bulky and potentially less selective in binding interactions.
N-tert-butylpyridine-2-carboxamide: Lacks the benzoyl group, which may reduce its ability to participate in certain chemical reactions.
Pyridine-2-carboxamide: A simpler structure without the benzoyl and tert-butyl groups, leading to different chemical properties and applications.
Uniqueness
3-Benzoyl-N-tert-butylpyridine-2-carboxamide is unique due to the combination of its benzoyl, tert-butyl, and carboxamide groups. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced binding affinity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
106240-80-6 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
3-benzoyl-N-tert-butylpyridine-2-carboxamide |
InChI |
InChI=1S/C17H18N2O2/c1-17(2,3)19-16(21)14-13(10-7-11-18-14)15(20)12-8-5-4-6-9-12/h4-11H,1-3H3,(H,19,21) |
Clave InChI |
ORCKEKKEBLKNPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1=C(C=CC=N1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


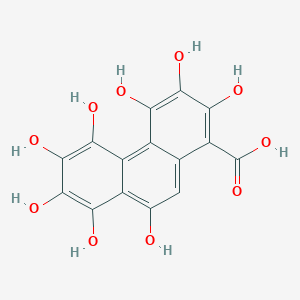

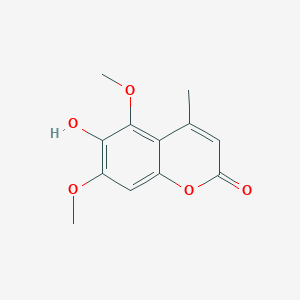


![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)
![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)
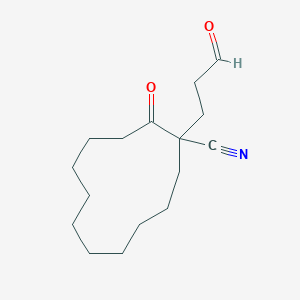

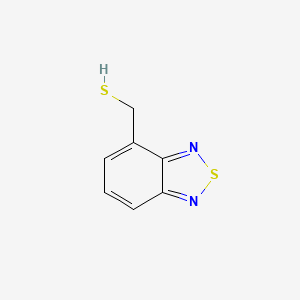
![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)

